molecular formula C5H5NO2 B179263 2-Pyridinol-1-oxide CAS No. 13161-30-3

2-Pyridinol-1-oxide

Cat. No.: B179263
CAS No.: 13161-30-3
M. Wt: 111.1 g/mol
InChI Key: SNUSZUYTMHKCPM-UHFFFAOYSA-N
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Properties

IUPAC Name

1-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUSZUYTMHKCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231622
Record name Hydroxypyridinone
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-89-9, 13161-30-3
Record name 1-Hydroxy-2-pyridone
Source CAS Common Chemistry
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Record name Hydroxypyridinone
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Record name 13161-30-3
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Record name Hydroxypyridinone
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Record name 2-hydroxypyridine 1-oxide
Source European Chemicals Agency (ECHA)
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Record name Hydroxyl-2-pyridone
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Record name HYDROXYPYRIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-hydroxypyridine-N-oxide inhibit tyrosinase?

A1: 2-Hydroxypyridine-N-oxide (HOPNO) acts as a transition-state analog inhibitor for tyrosinase. [, , , ] It binds to the enzyme's dicopper center, mimicking the transition state of the substrate during the catalytic cycle. [, , , ] This binding prevents the enzyme from converting tyrosine to melanin, effectively inhibiting melanogenesis. [] Studies with tyrosinase functional models indicate that HOPNO can bind in either a bridging or chelating mode, depending on the dicopper center's geometry. [, ]

Q2: What are the downstream effects of tyrosinase inhibition by HOPNO?

A2: Inhibition of tyrosinase by HOPNO leads to a decrease in melanin production. [, ] This effect has implications for potential applications in dermocosmetics, such as skin-lightening agents, as well as in medical fields where tyrosinase activity plays a role. [, ]

Q3: What is the molecular formula and weight of 2-hydroxypyridine-N-oxide?

A3: The molecular formula of 2-hydroxypyridine-N-oxide is C5H5NO2, and its molecular weight is 111.10 g/mol.

Q4: What spectroscopic data is available for 2-hydroxypyridine-N-oxide?

A4: 2-Hydroxypyridine-N-oxide has been characterized using various spectroscopic techniques, including:

  • NMR spectroscopy: 1H and 13C NMR studies have provided insights into the tautomeric behavior of HOPNO in solution. [, ] These studies confirm the predominance of the 1-hydroxypyridin-2-one tautomer. [, ]
  • IR spectroscopy: IR spectroscopy helps identify characteristic functional groups, such as the N-oxide and hydroxyl groups in HOPNO. [, ]
  • UV-Vis spectroscopy: UV-Vis spectroscopy has been employed to study the interaction of HOPNO with metal ions like vanadium. [, ]
  • EPR spectroscopy: EPR spectroscopy has been used to investigate the binding of HOPNO to copper complexes, providing information about the coordination environment. [, ]

Q5: Can 2-hydroxypyridine-N-oxide act as a catalyst?

A6: Yes, 2-hydroxypyridine-N-oxide can serve as a ligand in catalytic systems. For instance, a tetraoxo-coordinated zinc complex utilizing 2-hydroxypyridine-N-oxide exhibits high catalytic activity in the cycloaddition of epoxides with carbon dioxide. [] This system efficiently produces cyclic carbonates even at atmospheric pressure, highlighting the potential of HOPNO-based catalysts in sustainable chemical transformations. []

Q6: How has computational chemistry been used to study 2-hydroxypyridine-N-oxide?

A7: Computational methods, including DFT calculations, have been instrumental in understanding the binding modes of HOPNO with tyrosinase and its model complexes. [, ] These studies provide valuable insights into the structural features responsible for the inhibitory activity of HOPNO and its derivatives. [, ] Additionally, theoretical calculations have been used to analyze the energetics of the N-O bond in HOPNO and its isomers. []

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